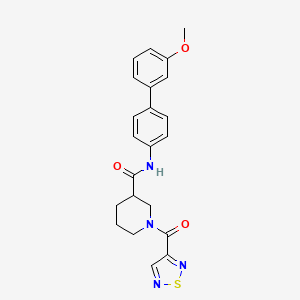
(1H-benzimidazol-2-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine
Descripción general
Descripción
The compound "(1H-benzimidazol-2-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine" is a multifaceted molecule, incorporating elements of benzimidazole, pyridine, and thiophene. This configuration suggests a potential for diverse chemical interactions and functionalities, pertinent to various scientific explorations, including luminescence, catalysis, and complex formation with metals.
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves the reaction of corresponding amines, aldehydes, or nitriles under specific conditions to form complex structures. For example, derivatives similar to the target compound have been synthesized through multi-step reactions involving initial formation of a base structure followed by various substitutions and modifications to introduce the pyridine and thiophene components (Khattar & Mathur, 2013).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives reveals diverse coordination geometries when complexed with metals, demonstrating their flexibility and adaptability in forming various complex structures. The coordination often involves nitrogen atoms from the benzimidazole groups, with structures ranging from trigonal bipyramidal to square planar geometries (Abdel Ghani & Mansour, 2011).
Chemical Reactions and Properties
Benzimidazole and its derivatives are known for their ability to act as ligands in complexation reactions, particularly with transition metals, leading to the formation of complexes with significant catalytic, optical, and biological properties. These reactions are indicative of the compound's chemical versatility and its potential utility in various fields of chemistry and material science (Yan et al., 2009).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituent groups. These properties are crucial in determining the compound's applicability in different scientific and industrial applications. Studies have shown that modifications to the benzimidazole core can significantly affect these properties, tailoring the compound to specific needs (Boča, Jameson, & Linert, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, of "(1H-benzimidazol-2-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine" and its derivatives, are essential for understanding their behavior in chemical syntheses and their interactions in biological systems. These compounds exhibit a wide range of chemical behaviors, from acting as ligands in metal complexation to serving as intermediates in organic synthesis, showcasing their versatility in chemical reactions (Adib et al., 2008).
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-pyridin-3-yl-N-(thiophen-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-2-6-18-17(5-1)21-19(22-18)13-23(12-16-7-9-24-14-16)11-15-4-3-8-20-10-15/h1-10,14H,11-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLNEJMJUBQTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CC3=CN=CC=C3)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-[(4-chlorophenoxy)acetyl]-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4534037.png)

![5-chloro-2-[4-(2-methyl-2-piperidin-1-ylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B4534055.png)
![3-[(4-benzoylpiperazin-1-yl)carbonyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4534058.png)
![2-(1-{1-[(6-chloro-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B4534070.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]spiro[azepane-4,2'-chromene]](/img/structure/B4534075.png)
![N-{2'-[2-(1H-imidazol-1-yl)ethoxy]biphenyl-3-yl}acetamide](/img/structure/B4534082.png)
![2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B4534089.png)
![4-(1-{3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole](/img/structure/B4534093.png)

![1-(3-methoxyphenyl)-4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-2-piperazinone](/img/structure/B4534124.png)
![2-isopropyl-N-[3-methyl-4-(pentanoylamino)phenyl]pyrimidine-4-carboxamide](/img/structure/B4534131.png)
![N-[3-(3,4-dimethylphenoxy)propyl]-N,1-dimethylpyrrolidine-3-carboxamide](/img/structure/B4534141.png)
